N-ethyl-3-sulfamoylbenzamide
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Overview
Description
N-ethyl-3-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of benzamide, featuring an ethyl group attached to the nitrogen atom and a sulfamoyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-3-sulfamoylbenzamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . The reaction typically occurs under mild conditions and does not require pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide, sulfenamide.
Substitution: Halogenated, nitrated, and sulfonated benzamide derivatives.
Scientific Research Applications
N-ethyl-3-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, in the context of HBV research, the compound acts as a capsid assembly modulator, interfering with the assembly of viral capsid proteins. This disruption can inhibit viral replication and reduce the viral load in infected cells . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
N-ethyl-3-sulfamoylbenzamide can be compared with other sulfonamide derivatives, such as:
- N-methyl-3-sulfamoylbenzamide
- N-propyl-3-sulfamoylbenzamide
- N-ethyl-4-sulfamoylbenzamide
These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-ethyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
NCFCRVHZKBSWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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